Methyl 5-nitropicolinate Methyl 5-nitropicolinate
Brand Name: Vulcanchem
CAS No.: 29682-14-2
VCID: VC21227540
InChI: InChI=1S/C7H6N2O4/c1-13-7(10)6-3-2-5(4-8-6)9(11)12/h2-4H,1H3
SMILES: COC(=O)C1=NC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C7H6N2O4
Molecular Weight: 182.13 g/mol

Methyl 5-nitropicolinate

CAS No.: 29682-14-2

Cat. No.: VC21227540

Molecular Formula: C7H6N2O4

Molecular Weight: 182.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-nitropicolinate - 29682-14-2

Specification

CAS No. 29682-14-2
Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
IUPAC Name methyl 5-nitropyridine-2-carboxylate
Standard InChI InChI=1S/C7H6N2O4/c1-13-7(10)6-3-2-5(4-8-6)9(11)12/h2-4H,1H3
Standard InChI Key WBJDJRHSHXTRAT-UHFFFAOYSA-N
SMILES COC(=O)C1=NC=C(C=C1)[N+](=O)[O-]
Canonical SMILES COC(=O)C1=NC=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

Methyl 5-nitropicolinate is a substituted pyridine derivative characterized by a nitro group at the 5-position of the picolinic acid methyl ester. The compound has specific identifiers that establish its unique chemical identity in scientific databases and chemical repositories.

Identification Parameters

Methyl 5-nitropicolinate is identified by the CAS Registry Number 29682-14-2, which serves as its unique identifier in chemical databases and literature . This identification number is crucial for accurately referencing the compound in scientific publications and ensuring proper chemical identity verification in research settings.

Molecular Structure and Formula

The molecular formula of Methyl 5-nitropicolinate is C₇H₆N₂O₄, comprising seven carbon atoms, six hydrogen atoms, two nitrogen atoms, and four oxygen atoms . The structural arrangement consists of a pyridine ring with a nitro group (-NO₂) at the 5-position and a methyl carboxylate group (-COOCH₃) at the 2-position. This specific arrangement of functional groups contributes to the compound's chemical reactivity and potential applications in various synthetic pathways.

Physical Properties

Solution Preparation and Concentration Tables

The preparation of Methyl 5-nitropicolinate solutions at various concentrations is essential for its application in research settings. Standardized protocols ensure consistency and reproducibility in experimental procedures.

Stock Solution Preparation

The preparation of stock solutions requires precision in measuring and dissolving the compound. The appropriate solvent should be selected based on the compound's solubility characteristics . Once prepared, solutions should be aliquoted to prevent repeated freezing and thawing cycles that could degrade the compound.

Concentration Calculation Tables

Table 1 below provides a comprehensive guide for preparing stock solutions of Methyl 5-nitropicolinate at various concentrations:

Concentration1 mg5 mg10 mg
1 mM5.4906 mL27.4529 mL54.9058 mL
5 mM1.0981 mL5.4906 mL10.9812 mL
10 mM0.5491 mL2.7453 mL5.4906 mL

Table 1: Volume of solvent required to prepare Methyl 5-nitropicolinate solutions at various concentrations and quantities .

These values provide researchers with precise guidance for preparing solutions at concentrations commonly used in chemical and biological research. The table illustrates the inverse relationship between concentration and volume, highlighting the adjustments needed when scaling experiments.

Shipping and Sample Conditions

For research purposes, Methyl 5-nitropicolinate evaluation samples are typically provided at a concentration of 10mM in a 25 μL volume . These samples are shipped with blue ice to maintain integrity during transport. For larger quantities, shipping may occur at room temperature or with blue ice upon specific request, depending on stability considerations and destination conditions .

Comparative Analysis with Related Compounds

Understanding Methyl 5-nitropicolinate in the context of related pyridine derivatives provides valuable insights into its chemical behavior and potential applications.

Structural Analogues

While direct information on structural analogues is limited in the available literature, comparison with related compounds such as Methyl 4-amino-5-nitropyridine-2-carboxylate (C₇H₇N₃O₄) reveals structural similarities with different functional group arrangements . These structural relationships may suggest similar reactivity patterns and potential applications in organic synthesis and medicinal chemistry.

Reactivity Patterns

The presence of both the nitro group and the methyl ester functionality in Methyl 5-nitropicolinate suggests distinctive reactivity patterns. The nitro group can undergo reduction reactions to form amino derivatives, while the methyl ester provides opportunities for hydrolysis, transesterification, and amidation reactions. These functional groups make the compound versatile for various synthetic transformations.

Research Applications and Significance

The unique structural features of Methyl 5-nitropicolinate contribute to its potential applications in various research domains.

Synthetic Intermediate Applications

As a functionalized pyridine derivative, Methyl 5-nitropicolinate likely serves as a valuable intermediate in the synthesis of more complex molecules. The presence of the nitro group and the methyl ester function provides reactive sites for further modification and elaboration. Potential transformations include reduction of the nitro group, functionalization of the pyridine ring, and modifications of the ester group.

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